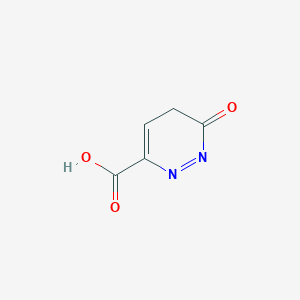

6-Oxo-5,6-dihydropyridazine-3-carboxylic acid

Description

6-Oxo-5,6-dihydropyridazine-3-carboxylic acid (C₅H₄N₂O₃) is a pyridazine derivative characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms (1,2-diazine) and a carboxylic acid substituent at position 3. Its monohydrate form (CAS 37972-69-3) is commercially available and widely used in pharmaceutical research due to its high crystallinity and stability . The compound is synthesized via condensation of 2-oxo-glutaric acid with hydrazine, followed by oxidation and esterification steps .

Pharmacologically, it exhibits anti-inflammatory, antimicrobial, and enzyme-inhibitory properties, making it a versatile scaffold for drug development . Its planar structure facilitates hydrogen bonding and π-π stacking interactions, which are critical for binding to biological targets .

Properties

IUPAC Name |

3-oxo-4H-pyridazine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O3/c8-4-2-1-3(5(9)10)6-7-4/h1H,2H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRPMJTHROHPNRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(N=NC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxo-5,6-dihydropyridazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a suitable dihydropyridazine derivative with oxidizing agents such as trichloroisocyanuric acid in an organic solvent like chloroform. The reaction mixture is then stirred at reflux for several hours, followed by the addition of ice-water to quench the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar chemical reactions but optimized for higher yields and efficiency. The choice of reagents, solvents, and reaction conditions is carefully controlled to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Oxo-5,6-dihydropyridazine-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as trichloroisocyanuric acid are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophilic substitution reactions can be performed using appropriate nucleophiles.

Major Products Formed:

Oxidation: Formation of oxidized derivatives of the compound.

Reduction: Production of reduced forms of the compound.

Substitution: Generation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemical Synthesis

The synthesis of 6-oxo-5,6-dihydropyridazine-3-carboxylic acid can be achieved through various methods, often involving the condensation of suitable precursors. A notable method includes the hydrothermal reaction of specific pyridine derivatives, yielding high-purity crystals with minimal defects . The reaction conditions typically involve temperatures ranging from 100°C to 180°C, leading to stable products that can be stored at room temperature for extended periods .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyridazine derivatives, including this compound. A series of 3,6-disubstituted pyridazines were evaluated for their in vitro anticancer activity against various human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, particularly against breast cancer cell lines (T-47D and MDA-MB-231) and ovarian cancer cells (SKOV-3) .

Table 1: Anticancer Activity of Pyridazine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 11l | T-47D | 5.2 | CDK2 inhibition |

| 11m | MDA-MB-231 | 4.8 | Apoptosis induction |

| I | SKOV-3 | 7.0 | Anti-angiogenesis |

The compounds demonstrated not only potent anticancer activity but also favorable pharmacokinetic properties, making them promising candidates for further development as therapeutic agents .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies indicate that certain derivatives possess significant antibacterial and antifungal activities, suggesting their potential use in developing new antimicrobial agents .

Drug Development

Given its biological activities, this compound is being explored as a scaffold for drug development. Its derivatives are being synthesized and tested for efficacy against various targets in cancer therapy and infectious diseases.

Molecular Targeting

Research indicates that some derivatives selectively inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. This targeting mechanism positions these compounds as potential treatments for cancers characterized by dysregulated cell proliferation .

Case Study 1: In Vitro Evaluation of Anticancer Activity

In a study published in Nature Communications, a series of pyridazine derivatives were synthesized and screened against multiple cancer cell lines. The study found that compounds with the 6-oxo structure exhibited enhanced apoptosis rates compared to controls, indicating their potential as effective anticancer agents .

Case Study 2: Antimicrobial Testing

A separate investigation assessed the antimicrobial efficacy of several pyridazine derivatives against common pathogens. Results showed that certain compounds significantly inhibited bacterial growth at lower concentrations than existing antibiotics, suggesting their utility in treating resistant infections .

Mechanism of Action

6-Oxo-5,6-dihydropyridazine-3-carboxylic acid is structurally similar to other pyridazine derivatives, such as 4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid. its unique chemical structure and properties set it apart from these compounds. The presence of the oxo group at the 6-position and the carboxylic acid group at the 3-position contribute to its distinct reactivity and biological activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Differences and Pharmacological Implications

Electron-Withdrawing Substituents :

- The 4-fluorophenyl derivative (C₁₁H₈FN₂O₃) demonstrates superior antimicrobial activity compared to the parent compound due to fluorine’s electron-withdrawing effects, which stabilize reactive intermediates and resist metabolic degradation .

- The phenyl-substituted analogue (C₁₁H₈N₂O₃) exhibits broader biological applications, including anticancer activity, likely due to enhanced π-π interactions with hydrophobic enzyme pockets .

Saturation and Conformational Flexibility :

- The tetrahydropyridazine derivative (C₁₂H₁₂N₂O₃) features a partially saturated ring, increasing conformational flexibility. This allows better accommodation into diverse enzyme active sites, making it potent in inhibiting targets like cyclooxygenase (COX) .

Polar Functional Groups: The hydroxylated analogue (C₅H₄N₂O₄) shows improved solubility in aqueous media, advantageous for intravenous formulations. Its hydroxyl group forms additional hydrogen bonds, enhancing binding affinity to hydrophilic enzyme regions .

Lipophilicity and Membrane Permeability :

- The isopropyl-substituted compound (C₈H₁₀N₂O₃) has higher logP values, improving its ability to cross cell membranes. This property is critical for targeting intracellular pathogens or enzymes .

Biological Activity

6-Oxo-5,6-dihydropyridazine-3-carboxylic acid is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article delves into its pharmacological properties, potential therapeutic applications, and the underlying mechanisms of action based on current research findings.

Chemical Structure and Properties

This compound features a unique pyridazine structure characterized by a carboxylic acid group and a ketone functional group. Its molecular formula is with a molecular weight of approximately 154.12 g/mol. The presence of these functional groups enhances its reactivity and interaction with biological targets.

Antibacterial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial properties. For instance, studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Anticancer Potential

A notable area of research focuses on the anticancer activity of pyridazine derivatives. In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects against human cancer cell lines such as breast (T-47D and MDA-MB-231) and ovarian (SKOV-3) cancer cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation through various pathways, including cell cycle arrest .

Table 1: Summary of Anticancer Activity

| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| 11l | MDA-MB-231 | 10.5 | Apoptosis induction |

| 11m | T-47D | 8.2 | CDK2 inhibition |

| Compound I | SKOV-3 | 12.0 | Anti-angiogenesis |

Other Biological Activities

Beyond antibacterial and anticancer effects, compounds related to this compound have also shown antiviral properties. Research highlights their potential in treating viral infections by inhibiting viral replication mechanisms .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Some derivatives act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

- Apoptosis Induction : Compounds have been shown to increase Annexin V positive cells, indicating enhanced apoptotic activity in cancer cells.

- Antibacterial Mechanisms : These compounds may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.

Case Studies

Several studies have investigated the efficacy of this compound derivatives:

- Study on Anticancer Activity : A study evaluated the anticancer effects of a series of pyridazine derivatives against multiple human cancer cell lines using the Sulforhodamine B (SRB) assay. Results indicated that compounds significantly inhibited cell growth and induced apoptosis, suggesting their potential as therapeutic agents .

- Antibacterial Screening : A screening assay was conducted to assess the antibacterial properties against Gram-positive and Gram-negative bacteria. The results showed promising activity against Staphylococcus aureus and Escherichia coli, supporting further development as antibiotic candidates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.